O-(3-Methoxypropyl)hydroxylamine

説明

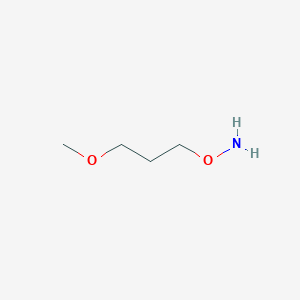

O-(3-Methoxypropyl)hydroxylamine: is an organic compound with the molecular formula C4H11NO2. It is also known by its IUPAC name, 1-(aminooxy)-3-methoxypropane. This compound is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a 3-methoxypropyl group. It is a colorless liquid that is soluble in polar organic solvents and water .

準備方法

Synthetic Routes and Reaction Conditions:

O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.

Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates, where hydroxylamine is reacted with methanol in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production methods for O-(3-methoxypropyl)hydroxylamine typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反応の分析

Types of Reactions:

Oxidation: O-(3-methoxypropyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Oximes and nitroso compounds.

Reduction: Primary amines.

Substitution: Various substituted hydroxylamines depending on the nucleophile used.

科学的研究の応用

Synthesis of O-(3-Methoxypropyl)hydroxylamine

This compound can be synthesized through various methods, typically involving the alkylation of hydroxylamine derivatives. The synthesis process generally includes the following steps:

- Alkylation Reaction : Hydroxylamine is reacted with 3-methoxypropyl halides or other suitable alkylating agents.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

This compound serves as an important intermediate in the synthesis of other chemical entities, particularly in the field of agrochemicals and pharmaceuticals.

Biological Applications

1. Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a bioactive molecule capable of interacting with biological targets. Research indicates that hydroxylamines can act as inhibitors for various enzymes and receptors.

- EGFR Inhibition : A study highlighted a hydroxylamine-based compound that selectively inhibits the epidermal growth factor receptor (EGFR), demonstrating significant brain penetration and efficacy against lung cancer cell lines resistant to conventional therapies . This suggests that this compound could be explored further for similar applications.

- DNA Repair Mechanism : Hydroxylamines have been noted to bind covalently to DNA damage sites, potentially inhibiting base excision repair mechanisms. This property could enhance the effectiveness of chemotherapeutic agents by increasing DNA strand breaks in cancer cells .

2. Agricultural Applications

This compound is also relevant in the development of crop protection agents. It serves as an intermediate in synthesizing various herbicides and pesticides, which are crucial for modern agricultural practices. The compound's ability to modify biological pathways in plants can lead to enhanced resistance against pests and diseases.

| Compound Name | Target | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | EGFR | 7.2 nM | |

| Hydroxylamine derivative | Base excision repair | N/A | |

| Indoleamine 2,3-dioxygenase inhibitor | Cancer cell lines | Nanomolar level |

Industrial Applications

The industrial relevance of this compound extends beyond agriculture and medicine. Its utility as a reagent in organic synthesis is notable:

- Synthesis of Oximes : Hydroxylamines are essential for converting aldehydes and ketones into oximes, which are valuable intermediates in organic synthesis.

- Chemical Intermediates : The compound can be utilized to synthesize various nitrogen-containing compounds, which are important in pharmaceuticals and agrochemicals.

作用機序

O-(3-methoxypropyl)hydroxylamine exerts its effects through its ability to act as a nucleophile and participate in various chemical reactions. The aminooxy group (-ONH2) is highly reactive and can form covalent bonds with electrophilic centers in target molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .

類似化合物との比較

Methoxyamine (O-methylhydroxylamine): Similar in structure but with a methyl group instead of a 3-methoxypropyl group.

Hydroxylamine: The parent compound with a hydroxyl group instead of a 3-methoxypropyl group.

O-(2-Methoxyethyl)hydroxylamine: Similar structure with a 2-methoxyethyl group instead of a 3-methoxypropyl group.

Uniqueness: O-(3-methoxypropyl)hydroxylamine is unique due to its specific 3-methoxypropyl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

生物活性

O-(3-Methoxypropyl)hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of hydroxylamines, which are characterized by the presence of a hydroxylamine functional group (-NHOH). The methoxypropyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a radical scavenger and an inhibitor of certain enzymes. Hydroxylamines, in general, have been shown to interact with reactive oxygen species (ROS) and can modulate oxidative stress in cells.

- Radical Scavenging : Hydroxylamines can neutralize free radicals, which are implicated in various pathological conditions including cancer and neurodegenerative diseases .

- Enzyme Inhibition : this compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is involved in immune regulation and cancer progression. IDO1 inhibitors are being researched for their potential to enhance anti-tumor immunity .

Anticancer Activity

Research has indicated that hydroxylamine derivatives can exhibit anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by modulating immune responses or directly inducing apoptosis in cancer cells .

- Case Study : A study investigating various hydroxylamine derivatives found that certain substitutions led to enhanced potency against cancer cell lines, suggesting that this compound could be explored for similar applications .

Antibacterial Properties

Hydroxylamines have also been noted for their antibacterial activity. Compounds like N-methylhydroxylamine have shown effectiveness against various bacterial strains without significant toxicity to human cells . This suggests that this compound may possess similar properties.

- Case Study : A recent investigation into hydroxylamine derivatives revealed significant antibacterial effects against Pseudomonas and Mycobacterium species, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Research Findings

A matched molecular pair analysis has shown that modifications in the hydroxylamine structure can lead to varying biological activities. The introduction of methoxy groups has been associated with improved metabolic stability and reduced plasma protein binding, enhancing the pharmacokinetic profile of these compounds .

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Potential IDO1 inhibitor | TBD | Enhances immune response against tumors |

| N-Methylhydroxylamine | Antibacterial against Bacillus anthracis | 6.5 | Non-toxic to eukaryotic cells |

| Hydroxylamine Derivative X | Anticancer activity | 7.2 | Effective against NSCLC cell lines |

特性

IUPAC Name |

O-(3-methoxypropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAKIBFSLTUIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509442 | |

| Record name | O-(3-Methoxypropyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343925-88-2 | |

| Record name | O-(3-Methoxypropyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。